4-[[(1-Propyl-1H-imidazol-5-yl)methyl]sulfinyl]benzenamine
Overview
Description
Synthesis Analysis
The synthesis of imidazole-containing compounds like “4-[[(1-Propyl-1H-imidazol-5-yl)methyl]sulfinyl]benzenamine” has been a subject of research in recent years . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .Molecular Structure Analysis
The molecular formula of “this compound” is C13H17N3OS . It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis
Imidazole, a key component of “this compound”, is amphoteric in nature, i.e., it shows both acidic and basic properties . It is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 263.36 g/mol . It is a solid at room temperature .Scientific Research Applications
Corrosion Inhibition
One significant application of compounds similar to 4-[[1-Propyl-1H-imidazol-5-yl]methyl]sulfinyl]benzenamine is in the field of corrosion inhibition. For instance, derivatives like 1,3,4-oxadiazole, which share structural similarities, have been used to inhibit corrosion in mild steel in acidic environments. These derivatives form a protective layer on the steel surface, demonstrating mixed-type inhibition properties (Ammal, Prajila, & Joseph, 2018).
Antiulcer Activity
Derivatives of 4-[[1-Propyl-1H-imidazol-5-yl]methyl]sulfinyl]benzenamine have shown promise in antiulcer activities. For example, 2-[5-substituted-1-H-benzo(d)imidazol-2-yl sulfinyl]methyl-3-substituted quinazoline-4-(3H)-ones were found effective against various types of ulcers in rat models, with some compounds demonstrating higher activity than standard treatments (Patil, Ganguly, & Surana, 2010).
Anti-HIV-1 Agents
Compounds containing the 4-[[1-Propyl-1H-imidazol-5-yl]methyl]sulfinyl]benzenamine structure have been investigated as potential anti-HIV-1 agents. Specifically, 1-benzazocine derivatives containing a sulfoxide moiety, including those with a 1-propyl-1H-imidazol-5-yl group, have shown potent inhibitory activities in HIV-1 assays (Seto et al., 2006).
Synthesis of Soluble Polyimides
Another application is in the synthesis of soluble and thermally stable polyimides. The use of diamine monomers with a triaryl imidazole pendant group, similar in structure to 4-[[1-Propyl-1H-imidazol-5-yl]methyl]sulfinyl]benzenamine, has led to the production of polyimides with excellent solubility in aprotic polar solvents and high thermal stability (Ghaemy & Alizadeh, 2009).
Farnesyltransferase Inhibition for Antitumor Activity
The structure of 4-[[1-Propyl-1H-imidazol-5-yl]methyl]sulfinyl]benzenamine is also relevant in the context of farnesyltransferase inhibitors, which have been shown to have potent antitumor activity. Derivatives of this compound have been studied for their efficacy in inhibiting farnesyltransferase, an enzyme involved in cancer cell proliferation (Hunt et al., 2000).
Safety and Hazards
Future Directions
Imidazole has become an important synthon in the development of new drugs . Given the broad range of chemical and biological properties of imidazole and its derivatives, there is potential for the development of novel drugs that can overcome current public health problems, including antimicrobial resistance .
Properties
IUPAC Name |
4-[(3-propylimidazol-4-yl)methylsulfinyl]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS/c1-2-7-16-10-15-8-12(16)9-18(17)13-5-3-11(14)4-6-13/h3-6,8,10H,2,7,9,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYRLSBRGMJDHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC=C1CS(=O)C2=CC=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60629115 | |
Record name | 4-[(1-Propyl-1H-imidazol-5-yl)methanesulfinyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60629115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
597583-07-8 | |
Record name | 4-[(1-Propyl-1H-imidazol-5-yl)methanesulfinyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60629115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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